2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one
Description
This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core and multiple substituents. The core structure comprises a [1,2,4]triazolo[1,5-c]quinazoline scaffold with 8,9-dimethoxy groups, a sulfanyl (-S-) linkage at position 5, and a 2-methyl-1H-1,3-benzodiazol-1-yl ethyl chain at position 2. The 4-fluorophenyl ethanone moiety at position 1 introduces a ketonic group with fluorinated aromatic substitution.
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN6O3S/c1-17-31-21-6-4-5-7-23(21)35(17)13-12-27-33-28-20-14-25(38-2)26(39-3)15-22(20)32-29(36(28)34-27)40-16-24(37)18-8-10-19(30)11-9-18/h4-11,14-15H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARZCYOVUOGVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC(=O)C6=CC=C(C=C6)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares its triazoloquinazoline core with derivatives reported in and . For example:
- 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline () replaces the benzodiazolyl ethyl group with a methyl group and features a 3-methoxybenzyl sulfanyl substituent.
- 2-({2-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl]-8,9-Dimethoxy-[1,2,4]Triazolo[1,5-c]Quinazolin-5-yl}Sulfanyl)-1-(4-Phenylpiperazin-1-yl)Ethan-1-One () substitutes the benzodiazolyl group with a pyrazolyl moiety and includes a phenylpiperazine ethanone tail.
Key structural distinctions include:
Benzodiazolyl vs. Pyrazolyl/Phenyl Groups : The target compound’s 2-methyl-1H-1,3-benzodiazolyl ethyl chain may enhance π-π stacking interactions compared to pyrazolyl or simple alkyl chains .
4-Fluorophenyl Ethanone: This moiety, also seen in , is associated with improved metabolic stability and target selectivity compared to non-fluorinated analogs .
Research Findings and Implications
- Synthetic Advantages : Catalysts like NGPU () could streamline the synthesis of the target compound, reducing reliance on harsh conditions (e.g., sodium ethoxide in ).
- Structure-Activity Relationships (SAR) : The 4-fluorophenyl group () and benzodiazolyl ethyl chain () are critical for modulating bioavailability and target engagement.
- Limitations : Lack of direct experimental data on the target compound necessitates extrapolation from analogs. For instance, solubility issues may arise due to the hydrophobic benzodiazolyl and dimethoxy groups .
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